4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
Description
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative featuring a 4-cyano-substituted benzene ring linked via an amide bond to a 1-cyclopropyl-5-oxopyrrolidin-3-yl moiety. This compound’s design suggests applications in medicinal chemistry, likely targeting enzymes or receptors where the benzamide scaffold and heterocyclic substituents play critical roles.
Properties
IUPAC Name |
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c16-8-10-1-3-11(4-2-10)15(20)17-12-7-14(19)18(9-12)13-5-6-13/h1-4,12-13H,5-7,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNMDUOMDVNQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves synthetic routes that typically include the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Core Benzamide Derivatives with Halogenated Substituents
Example Compound :
- 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide (from )
| Feature | Target Compound | Halogenated Analog |
|---|---|---|
| Benzamide Substituents | 4-cyano | 2-cyano, 2-methyl, 4-[polyfluorinated alkyl] |
| Amide-Linked Group | 1-cyclopropyl-5-oxopyrrolidin-3-yl | Dichloro-tetrafluoroethylphenyl |
| Key Functional Groups | Cyclopropane, pyrrolidinone lactam | Polyfluorinated alkyl chain, dichloro substituents |
| Potential Properties | Moderate lipophilicity, hydrogen-bonding capacity | High lipophilicity (due to CF₃ groups), enhanced metabolic stability |
Comparison Insights: The halogenated analog incorporates dichloro and polyfluorinated alkyl chains, which significantly increase lipophilicity (logP) compared to the target compound’s cyclopropane-pyrrolidinone system. Fluorinated groups are known to improve bioavailability and resistance to oxidative metabolism . However, the target compound’s cyano group may enhance electronic interactions (e.g., dipole-dipole) with polar enzyme active sites.
Benzamides with Heterocyclic Modifications
Example Compound :
- N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide (356090-88-5, from )
| Feature | Target Compound | Dioxoisoindole Analog |
|---|---|---|
| Amide-Linked Group | Pyrrolidinone | 1,3-dioxo-2,3-dihydro-1H-isoindole |
| Substituents | Cyclopropyl | 3-methoxypropyl, 3-chloro-4-methylphenyl |
| Key Functional Groups | Lactam (pyrrolidinone) | Lactam (isoindole dione), methoxypropyl |
| Potential Properties | Rigid conformation, moderate solubility | Bulky substituents may reduce membrane permeability |
Comparison Insights: The dioxoisoindole analog replaces the pyrrolidinone with a bulkier bicyclic lactam, which may hinder binding to compact active sites. Both lactam structures enable hydrogen bonding, but the pyrrolidinone’s smaller size may favor better pharmacokinetics .
Benzamides with Extended Aromatic Systems
Example Compound :
- 4-{1-[3-(2-carbamoyl-ethyl)-5-chloro-phenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-ylamino}-3-methoxy-N-(1-methyl-piperidin-4-yl)-benzamide (from )
| Feature | Target Compound | Pyrazolopyridine-Piperidine Analog |
|---|---|---|
| Amide-Linked Group | Pyrrolidinone | 1-methylpiperidin-4-yl |
| Aromatic System | Single benzene ring | Pyrazolopyridine fused ring |
| Substituents | Cyano, cyclopropane | Methoxy, carbamoyl-ethyl, chloro |
| Potential Properties | Simpler structure, easier synthesis | Extended π-system may enhance binding to aromatic-rich targets (e.g., kinases) |
Comparison Insights: The pyrazolopyridine-piperidine analog’s fused heterocycle likely targets kinases or GPCRs with large hydrophobic pockets. In contrast, the target compound’s simpler benzamide-pyrrolidinone structure may be optimized for enzymes requiring moderate steric interactions, such as proteases or amidases. The methoxy group in the analog could improve solubility but reduce metabolic stability compared to the cyano group .
Biological Activity
4-Cyano-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the modulation of cellular processes through interactions with specific molecular targets. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
The primary target of this compound appears to be the ryanodine receptor (RyR) , which plays a vital role in calcium signaling within cells. Compounds that interact with RyR can modulate calcium release from the sarcoplasmic reticulum, affecting various physiological processes including muscle contraction and neurotransmitter release.
Biochemical Pathways
The modulation of RyR activity by this compound can lead to significant changes in intracellular calcium levels. This alteration may influence several downstream biochemical pathways, such as:
- Muscle contraction : Enhanced or inhibited calcium release can directly affect muscle function.
- Neurotransmitter release : Calcium ions are crucial for synaptic transmission; thus, their modulation can impact neuronal communication.
- Cell growth and apoptosis : Changes in calcium signaling can also influence cell proliferation and programmed cell death mechanisms.
Case Studies
While direct case studies on this compound are scarce, related compounds have shown significant biological activities. For example:
- Antitumor Activity : Compounds structurally related to benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. One study reported a derivative that exhibited an IC50 value of 0.25 μM against HepG2 liver cancer cells, indicating strong potential for anticancer applications .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other benzamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-Cyclopropyl-5-Oxopyrrolidin-3-Yl)Benzamide | Lacks cyano group | Limited data available |
| 4-Cyano-N-(1-Piperidinyl)Benzamide | Contains piperidine instead of cyclopropyl | Notable antitumor activity observed |
The presence of the cyano group in this compound likely enhances its reactivity and biological profile compared to its derivatives lacking this functional group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
